molecular formula C14H19N5O2 B586984 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 CAS No. 1246820-89-2

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

Cat. No.: B586984
CAS No.: 1246820-89-2
M. Wt: 297.388
InChI Key: APKHJGDGWQDBGM-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated analogue of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is primarily used in research for its potential therapeutic applications and as a reference standard in various scientific studies .

Safety and Hazards

The safety data sheet for a similar compound, “2-Piperazine-4-amino-6,7-dimethoxyquinazoline hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves the incorporation of deuterium atoms into the parent compound, 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in research, such as improved stability and reduced metabolic degradation .

Properties

CAS No.

1246820-89-2

Molecular Formula

C14H19N5O2

Molecular Weight

297.388

IUPAC Name

6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2

InChI Key

APKHJGDGWQDBGM-SQUIKQQTSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC

Synonyms

6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8;  2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8;  4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8;  4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Reactant of Route 2
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Reactant of Route 3
Reactant of Route 3
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Reactant of Route 4
Reactant of Route 4
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Reactant of Route 5
Reactant of Route 5
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
Reactant of Route 6
Reactant of Route 6
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.